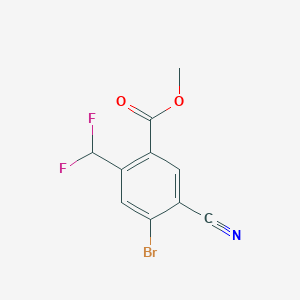

Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate

Description

Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate is a fluorinated aromatic ester with a complex substitution pattern. Its structure features a bromine atom at the 4-position, a cyano group at the 5-position, and a difluoromethyl group at the 2-position of the benzoate core.

Properties

IUPAC Name |

methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO2/c1-16-10(15)7-2-5(4-14)8(11)3-6(7)9(12)13/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNRVVUCJCUJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)C#N)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Diazotization and Iodination

- Starting material: methyl 2-amino-4-bromo-5-fluorobenzoate.

- The amino group is diazotized by reaction with sodium nitrite in acidic medium (20% sulfuric acid) at low temperature (0–5 °C).

- Potassium iodide or sodium iodide is added to replace the diazonium group with iodine, yielding methyl 4-bromo-5-fluoro-2-iodobenzoate.

- Reaction conditions: 1–5 hours reaction time, molar ratios approximately 1:1.2:2 (amino ester : sodium nitrite : iodide).

- Yield: typically high, around 72–87%.

Step 2: Cyanation

- The iodinated intermediate is dissolved in an organic solvent such as N-methylpyrrolidone or N,N-dimethylformamide.

- Cyanide source (cuprous cyanide or zinc cyanide) is added under nitrogen atmosphere.

- Reaction temperature ranges from 60 to 120 °C, with reaction times of 2–10 hours.

- The cyano group replaces the iodine, yielding methyl 4-bromo-2-cyano-5-fluorobenzoate.

- Yields of 88–91% are reported.

These steps are summarized in the following table:

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl 2-amino-4-bromo-5-fluorobenzoate, NaNO2, KI, 0–5 °C, 1–5 h, 20% H2SO4 | Methyl 4-bromo-5-fluoro-2-iodobenzoate | 72–87 | Diazotization and iodination |

| 2 | Iodobenzoate intermediate, CuCN or Zn(CN)2, NMP or DMF, 60–120 °C, 2–10 h, N2 atmosphere | Methyl 4-bromo-2-cyano-5-fluorobenzoate | 88–91 | Cyanation replacing iodine with CN |

The difluoromethyl group (-CF2H) is more electron-withdrawing and sterically demanding than fluorine, and its introduction typically requires specialized fluorination or difluoromethylation reagents. Common methods include:

- Use of difluoromethylating agents such as difluoromethyltriphenylphosphonium salts or difluoromethyl sulfonium salts.

- Radical difluoromethylation using difluoromethyl iodide or bromide under photoredox catalysis.

- Nucleophilic difluoromethylation using difluoromethyl anion equivalents.

While specific literature on preparing this compound is sparse, a plausible synthetic route would be:

- Prepare methyl 4-bromo-5-cyano-2-halobenzoate (halogen = iodine or bromine) as above.

- Perform a difluoromethylation reaction at the 2-position halogen site using a suitable difluoromethylating reagent under controlled conditions.

Supporting Synthetic Techniques and Considerations

- Protection/deprotection strategies may be employed if other reactive groups are present.

- Reaction monitoring by NMR and chromatography ensures conversion and purity.

- Purification often involves extraction, washing with sodium sulfite and sodium chloride solutions, and column chromatography.

- Use of inert atmosphere (nitrogen) is critical during cyanation and difluoromethylation steps to prevent oxidation or side reactions.

Research Findings and Optimization

- The diazotization and iodination step is optimized at low temperature (0–5 °C) to minimize side reactions.

- Molar ratios with slight excess of sodium nitrite and iodide improve yield.

- Cyanation is favored in polar aprotic solvents (NMP, DMF) at elevated temperature with copper(I) or zinc cyanide catalysts.

- Reaction times and temperatures are balanced to maximize yield while minimizing decomposition.

- The use of potassium iodide is preferred for iodination due to better solubility and reactivity.

- The difluoromethylation step typically requires catalyst or photoredox conditions, which must be optimized for substrate compatibility.

Summary Table of Preparation Methods

| Compound | Step | Reagents & Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| Methyl 4-bromo-5-fluoro-2-iodobenzoate | Diazotization & Iodination | Methyl 2-amino-4-bromo-5-fluorobenzoate, NaNO2, KI, 20% H2SO4, 0–5 °C, 1–5 h | 72–87 | Low temp, excess NaNO2 and KI |

| Methyl 4-bromo-2-cyano-5-fluorobenzoate | Cyanation | CuCN or Zn(CN)2, NMP or DMF, 60–120 °C, 2–10 h, N2 atmosphere | 88–91 | Polar aprotic solvent, inert atmosphere |

| This compound | Difluoromethylation (proposed) | Difluoromethylating agent (e.g., difluoromethyltriphenylphosphonium salt), catalyst or photoredox conditions | TBD | Requires optimization, no direct literature |

Scientific Research Applications

Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties. The bromine and cyano groups may also contribute to its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

The following analysis compares Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate with structurally analogous benzoate derivatives, focusing on substituent effects, synthetic utility, and applications.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Applications/Properties | Reference |

|---|---|---|---|---|

| This compound | Br (4), CN (5), CF₂H (2) | ~305.07* | Potential agrochemical/pharma intermediate | [4], [10] |

| Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS 1193162-25-2) | Br (5), F (4), OCH₃ (2) | ~263.05 | High similarity (0.95); used in synthetic intermediates | [5] |

| Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (CAS 1644-71-9) | Br (4), F (5), OH (2) | ~249.02 | High similarity (0.95); reactive hydroxyl group | [5] |

| Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate | Br (2), F (5), SO₂NH(C₆H₄CH₃) (4) | 402.20 | Pharmacological probes (e.g., enzyme inhibition) | [9] |

| Methyl 5-bromo-2-fluoro-4-methylbenzoate (CAS 1378655-77-6) | Br (5), F (2), CH₃ (4) | 184.16 | Simplified substituents; lower molecular weight | [11] |

*Calculated based on formula C₁₀H₇BrF₂NO₂.

Key Observations:

- Electron-Withdrawing Groups (EWGs): The presence of Br and CN in the target compound enhances electrophilic aromatic substitution resistance compared to analogues with fewer EWGs (e.g., Methyl 5-bromo-2-fluoro-4-methylbenzoate) .

- Fluorination Patterns: The difluoromethyl group (CF₂H) at position 2 increases lipophilicity and metabolic stability relative to non-fluorinated (e.g., hydroxyl in CAS 1644-71-9) or mono-fluorinated analogues .

- Functional Group Diversity: Sulfonamido or methoxy groups (e.g., in [9] and [5]) introduce hydrogen-bonding or steric effects, altering solubility and target binding compared to the cyano group in the target compound .

Biological Activity

Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features several functional groups:

- Bromo group : Enhances reactivity.

- Cyano group : Increases polarity and potential for hydrogen bonding.

- Difluoromethyl group : Improves metabolic stability and lipophilicity.

These structural features contribute to the compound's unique chemical properties and its interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds with cyano and difluoromethyl groups have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

A study highlighted that related compounds demonstrated minimum inhibitory concentrations (MICs) as low as 50 µg/mL against E. coli, indicating strong antibacterial potential .

Anticancer Activity

This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific pathways influenced by this compound include the modulation of signaling pathways related to cell growth and survival .

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The cyano group may participate in hydrogen bonding with active sites of enzymes, thereby inhibiting their function.

- Membrane Interaction : The difluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating interaction with intracellular targets.

- Receptor Binding : The overall lipophilicity of the compound allows it to bind effectively to cellular receptors, influencing downstream signaling pathways.

Case Studies

- Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of this compound against a panel of gram-positive and gram-negative bacteria. The results indicated a broad spectrum of activity, particularly against pathogenic strains .

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate, and how do reaction conditions influence yields?

- Methodology : The compound is typically synthesized via sequential functionalization of a benzoic acid precursor. Key steps include:

- Esterification : Reacting 4-bromo-5-cyano-2-(difluoromethyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .

- Halogenation : Bromination at position 4 can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN .

- Optimization : Yield improvements (up to 75%) are observed under anhydrous conditions and controlled temperatures (60–80°C) to minimize side reactions like dehalogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Resolve substituent positions and confirm esterification (e.g., methyl ester peak at δ ~3.9 ppm). Difluoromethyl groups split into doublets (²J~47 Hz) .

- 19F NMR : Quantifies difluoromethyl integrity (δ ~-110 to -120 ppm) and detects fluorinated impurities .

- IR Spectroscopy : Confirms cyano (C≡N stretch ~2240 cm⁻¹) and ester carbonyl (C=O ~1720 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~312.97) and isotopic patterns for bromine .

Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodology : The electron-withdrawing difluoromethyl group activates the benzene ring for SNAr at positions ortho and para to itself. Reactivity can be tested using:

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs under identical conditions (e.g., NaOMe in DMF at 80°C).

- Computational Analysis : Density Functional Theory (DFT) calculates partial charges and frontier molecular orbitals to predict regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on regioselectivity in cross-coupling reactions involving this compound?

- Methodology :

- Competitive Experiments : Perform Suzuki-Miyaura coupling with competing aryl halides (e.g., bromo vs. cyano positions) using Pd(PPh₃)₄. Monitor selectivity via HPLC or GC-MS .

- Protecting Group Strategies : Temporarily mask the cyano group (e.g., as a thiocyanate) to isolate bromine’s reactivity .

- X-ray Crystallography : Resolve ambiguities in substitution patterns by analyzing single-crystal structures of intermediates .

Q. What strategies optimize the compound’s stability under basic or acidic conditions for pharmaceutical applications?

- Methodology :

- pH Stability Profiling : Monitor degradation (e.g., ester hydrolysis) via UV-Vis or LC-MS in buffers (pH 1–13). Stabilizers like co-solvents (DMSO) or antioxidants (BHT) can mitigate decomposition .

- Computational pKa Prediction : Tools like MarvinSketch estimate ester and cyano group pKa values to guide formulation .

- Salt Formation : Convert the ester to a more stable carboxylate salt (e.g., sodium) under controlled conditions .

Q. How do steric and electronic effects of the difluoromethyl and cyano groups impact biological activity in structure-activity relationship (SAR) studies?

- Methodology :

- Analog Synthesis : Prepare derivatives replacing difluoromethyl with -CF₃ or -CH₂F and cyano with -NO₂. Test in bioassays (e.g., enzyme inhibition) .

- Molecular Docking : Compare binding affinities of analogs to target proteins (e.g., kinases) using software like AutoDock .

- QSAR Modeling : Correlate substituent properties (Hammett σ, molar refractivity) with activity data to identify critical parameters .

Q. What experimental approaches address discrepancies in reported biological activity data (e.g., IC₅₀ variability)?

- Methodology :

- Assay Standardization : Use identical cell lines (e.g., HEK293) and protocols (e.g., ATP-based viability assays) across labs .

- Metabolite Profiling : Identify active metabolites via LC-MS/MS to explain potency variations .

- Impurity Analysis : Quantify trace brominated byproducts (e.g., dibromo analogs) using GC-MS, as they may interfere with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.